molecular formula C14H17FN6O B6452605 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide CAS No. 2549042-38-6

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B6452605
CAS No.: 2549042-38-6
M. Wt: 304.32 g/mol
InChI Key: QZVVJJQEJHODQH-UHFFFAOYSA-N
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Description

1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17FN6O and its molecular weight is 304.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.14478735 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

For example, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, suggesting that they may interfere with the biochemical pathways of these parasites .

Pharmacokinetics

A structurally similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability when administered via inhalation.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that it may have a range of effects, including antimicrobial, anti-inflammatory, and possibly antitumor activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. For example, a structurally similar compound was found to have very high solubility in saline at pH 7 , suggesting that this compound may also be stable and effective in a similar environment.

Biochemical Analysis

Biochemical Properties

This compound likely interacts with enzymes, proteins, and other biomolecules. Although specific data on this compound are scarce, we can draw insights from related pyrazolylpyridazine derivatives. These derivatives have demonstrated anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . Given this, we can infer that our compound may also engage with similar biomolecules.

Molecular Mechanism

Binding Interactions:: At the molecular level, the compound likely binds to specific sites on proteins or nucleic acids. Computational studies (using density functional theory) can predict binding sites and affinity .

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O/c1-9-5-10(2)21(19-9)12-6-11(17-8-18-12)20-4-3-14(15,7-20)13(16)22/h5-6,8H,3-4,7H2,1-2H3,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVVJJQEJHODQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCC(C3)(C(=O)N)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.